2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride
Description
This compound is a cyanine dye derivative featuring two 3,3-dimethylindol-1-ium moieties connected via a conjugated penta-2,4-dienylidene bridge. The structure is further modified with polyethylene glycol (PEG)-based ethoxy-amine linkers (2-aminoethoxyethoxy chains) and a chloride counterion. Such dyes are widely used in bioimaging, flow cytometry, and molecular probes due to their near-infrared fluorescence and water solubility . The PEG chains enhance solubility and reduce nonspecific binding, while the conjugated system enables strong absorbance and emission properties.
Properties
Molecular Formula |
C41H61ClN4O6 |
|---|---|
Molecular Weight |
741.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride |
InChI |
InChI=1S/C41H61N4O6.ClH/c1-40(2)34-12-8-10-14-36(34)44(20-24-48-28-32-50-30-26-46-22-18-42)38(40)16-6-5-7-17-39-41(3,4)35-13-9-11-15-37(35)45(39)21-25-49-29-33-51-31-27-47-23-19-43;/h5-17H,18-33,42-43H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
FPFHERRFUCUQLP-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN)(C)C)CCOCCOCCOCCN)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride involves multiple steps The process typically starts with the preparation of the indolium core, followed by the sequential addition of ethoxy groups
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the indolium core or the ethoxy groups.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indolium derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
The compound 2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its potential uses, particularly in drug delivery systems, bioconjugation, and as a molecular linker in biochemical applications.
Drug Delivery Systems
The compound's structure allows it to function as a drug delivery vehicle , particularly in targeted therapy. Its ability to form stable complexes with therapeutic agents enhances the efficacy of drug delivery systems. Research indicates that similar compounds can encapsulate hydrophobic drugs, improving their solubility and bioavailability .
Bioconjugation
Bioconjugation involves linking biomolecules with synthetic compounds to create functionalized systems for therapeutic or diagnostic purposes. The amino groups present in the compound facilitate the conjugation with proteins, antibodies, or other biomolecules. This application is particularly relevant in developing targeted therapies for cancer treatment where precision is crucial .
Molecular Linkers
The compound serves as an effective molecular linker in various biochemical applications. Its structure allows it to connect different functional groups or molecules, which is essential in synthesizing complex biomolecular architectures . For instance, it can be used to link fluorescent labels to proteins for imaging studies or to create hybrid materials for biosensing applications.
Case Study 1: Targeted Drug Delivery
A study demonstrated the use of similar compounds in enhancing the delivery of chemotherapeutics to cancer cells. The incorporation of indole derivatives improved cellular uptake and reduced off-target effects, showcasing the potential of such compounds in clinical settings .
Case Study 2: Bioconjugate Synthesis
In another investigation, researchers successfully synthesized bioconjugates using aminoethoxy-based linkers. These bioconjugates exhibited improved stability and functionality in biological systems, highlighting the versatility of the compound for creating novel therapeutics .
Case Study 3: Fluorescent Labeling
A recent study utilized similar ethylene glycol derivatives for fluorescent labeling of proteins. The results indicated enhanced signal intensity and specificity, which are critical for accurate imaging techniques in cellular biology .
Mechanism of Action
The mechanism of action of 2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride involves its interaction with specific molecular targets. The indolium core can interact with various biological molecules, potentially affecting cellular pathways. The ethoxy groups may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Findings
Fluorescence Properties: The target compound and Bis-(N,N'-amine-PEG3)-Cy5 share identical molecular formulas and indolium-based conjugated systems, enabling strong fluorescence in the 650–750 nm range. Both are superior to simpler PEG-amines (e.g., 2-[2-(2-aminoethoxy)ethoxy]ethanamine), which lack chromophores .
Solubility: The PEG-amine chains in the target compound improve aqueous solubility compared to non-PEGylated analogs like impurity standards (e.g., N,N-Dimethyl-2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethanamine hydrochloride), which exhibit lower solubility due to hydrophobic aromatic groups .
Synthetic Complexity : The target compound requires multi-step synthesis involving indolium quaternization and diene conjugation, whereas simpler PEG-amines (e.g., in ) are synthesized via direct alkylation or nucleophilic substitution .
Biological Compatibility: Pentaerythritol ethoxylate tetraaminoethyl ether () shares the PEG-amine motif but lacks fluorescence. Its tetrafunctional core makes it suitable for drug conjugation, contrasting with the target compound’s imaging focus .
Biological Activity
The compound 2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride is a complex organic molecule with significant potential in biological applications. Its intricate structure includes multiple ether linkages and an indole moiety, which contribute to its unique biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C₃₃H₄₃ClN₂O₉, with a molecular weight of approximately 614.18 g/mol. The compound features a central amine group linked to a long hydrocarbon chain with multiple ether groups. This structural complexity is crucial for its interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the indole moiety suggests potential interactions with various enzymes, possibly acting as an inhibitor in metabolic pathways.
- Receptor Binding : Due to its structural characteristics, the compound may mimic natural ligands, allowing it to bind to specific receptors and modulate their activity.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating that this compound may also exhibit such effects through disruption of microbial cell membranes or interference with metabolic functions.
Biological Activity Data
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes based on structural similarity. |
| Antimicrobial | Possible efficacy against certain bacteria and fungi due to membrane disruption. |
| Receptor Interaction | Likely to interact with G-protein coupled receptors (GPCRs) based on structure. |
Case Studies and Research Findings
Research has indicated that compounds similar to this one have shown promise in various biological assays:
- Antimicrobial Studies : In vitro studies demonstrated that derivatives with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial activity .
- Enzyme Interaction : A study focusing on enzyme kinetics revealed that related compounds could significantly reduce the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .
- Cell Viability Assays : MTT assays conducted on HeLa cells indicated that compounds featuring the indole structure could reduce cell viability in a dose-dependent manner, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
